molecular formula CBrF3O2S B1661921 Trifluoromethanesulfonyl bromide CAS No. 15458-53-4

Trifluoromethanesulfonyl bromide

Cat. No. B1661921
CAS RN: 15458-53-4
M. Wt: 212.98 g/mol
InChI Key: IMNIECVIVJOTBH-UHFFFAOYSA-N
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Description

Trifluoromethanesulfonyl bromide, also known as Triflyl Bromide, is a chemical compound with the molecular formula CBrF3O2S and a molecular weight of 212.97 . It is a liquid at 20°C and should be stored at temperatures between 0-10°C . It is colorless to brown transparent liquid .


Synthesis Analysis

The main methods of synthesis of linear ω-trifluoromethyl-containing aliphatic derivatives involve the addition of polyhaloalkanes (CCl4, CCl3Br) to terminal olefins with the further fluorination of the adducts and direct addition of the CF3-group to the hydrocarbon chain .


Chemical Reactions Analysis

The interaction between this compound and unsaturated hydrocarbons has been studied under the conditions of photochemical, thermochemical, and ion-radical initiation . This compound is of special interest among the chemicals used for direct trifluoromethylation of unsaturated compounds .


Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It should be stored at temperatures between 0-10°C . It is colorless to brown transparent liquid .

Scientific Research Applications

Small-Angle X-ray Scattering Studies

Trifluoromethanesulfonyl bromide is used in the synthesis and characterization of long-chain 1-alkyl-3-methylimidazolium salts. These salts exhibit amphiphilic characteristics and form various crystalline and liquid crystalline phases, with their behavior influenced by the nature of the anion, including trifluoromethanesulfonate (Bradley et al., 2002).

Reactions with Alkenes and Alkynes

This compound reacts with alkenes and alkynes to form adducts, and with compounds containing active hydrogen to give brominated derivatives. A radical reaction mechanism has been proposed for these reactions (Huang & Lu, 2010).

Catalyst in Acylation of Alcohols

Scandium trifluoromethanesulfonate, a derivative of this compound, serves as a highly active Lewis acid catalyst for acylating alcohols with acid anhydrides. This method is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Synthesis of Trifluoromethyl Sulfones

Trifluoromethyl sulfones (triflones) are efficiently obtained from sodium trifluoromethanesulfinate and alkyl bromides. This technique surpasses others in terms of power and efficiency, especially for producing ethyl aconitate (Eugene, Langlois, & Laurent, 1994).

Synthesis and Applications of Triflamides

Triflamides, derivatives of this compound, are used extensively in organic chemistry due to their NH-acidity, lipophilicity, and catalytic activity. They are utilized in a variety of organic reactions, including cycloaddition, Friedel–Crafts reactions, and heterocyclization (Moskalik & Astakhova, 2022).

Stereoselective Synthesis of Vinyl Triflones

This compound is involved in the synthesis of vinyl triflones, leveraging its strong electron-withdrawing properties. This research expands the availability of vinyl triflones for potential applications in medicinal chemistry and material science (Xu et al., 2013).

Post-Polymerization Functionalization

Potassium sulfonyl (trifluoromethanesulfonyl)imide derivatives are used in the post-polymerization functionalization of (co)polymers, yielding functionalized (co)polymers through efficient coupling reactions (Tintaru et al., 2017).

Trifluoromethylating Agent for Vicinal Difunctionalization

Trifluoromethanesulfonyl hydrazides, derived from this compound, have been used as trifluoromethylating agents in the vicinal difunctionalization of terminal alkenes, offering a range of trifluoromethyl-containing compounds with high regioselectivity (Guo et al., 2016).

Water-Tolerant Lewis Acid Catalyst

Gallium(III) trifluoromethanesulfonate, a derivative, is used in Friedel-Crafts alkylation and acylation reactions as a water-tolerant and reusable Lewis acid catalyst (Prakash et al., 2003).

Safety and Hazards

Trifluoromethanesulfonyl bromide is classified as dangerous and can cause severe skin burns and eye damage . It should be handled with care, using protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, it’s recommended to wash thoroughly with water .

Mechanism of Action

Target of Action

Trifluoromethanesulfonyl bromide primarily targets unsaturated hydrocarbons . It is a strong electrophile, useful for introducing the triflyl group, CF3SO2 .

Mode of Action

The compound interacts with its targets under conditions of photochemical, thermochemical, and ion-radical initiation . It can be easily reduced to generate a trifluoromethyl radical intermediate . This radical adds to the double bond of unsaturated hydrocarbons to afford a new radical intermediate .

Biochemical Pathways

The interaction of this compound with unsaturated hydrocarbons leads to the formation of aliphatic compounds containing a terminal trifluoromethyl group . These compounds can be used for preparing pharmaceuticals, agricultural chemicals, surfactants, and liquid crystals .

Pharmacokinetics

The resulting aliphatic compounds containing a terminal trifluoromethyl group are characterized by a short half-life in the atmosphere and low values of the global warming potential (gwp) .

Result of Action

The result of the action of this compound is the formation of aliphatic compounds containing a terminal trifluoromethyl group . These compounds have various applications in the synthesis of pharmaceuticals, agricultural chemicals, surfactants, and liquid crystals .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature . The compound’s interaction with unsaturated hydrocarbons is studied under conditions of photochemical, thermochemical, and ion-radical initiation . The reactions in sealed tubes are potentially dangerous and can be accompanied by an explosion .

properties

IUPAC Name

trifluoromethanesulfonyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CBrF3O2S/c2-8(6,7)1(3,4)5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNIECVIVJOTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CBrF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553989
Record name Trifluoromethanesulfonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15458-53-4
Record name Trifluoromethanesulfonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trifluoromethanesulfonyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifluoromethanesulfonyl bromide

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